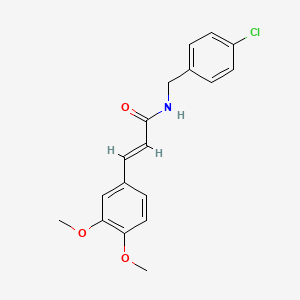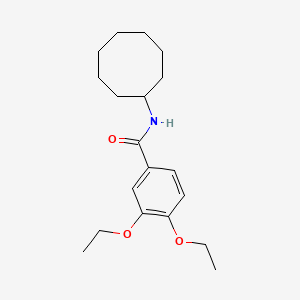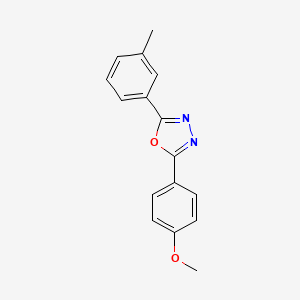
N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as CDMPA, is a synthetic compound that is widely used in scientific research. It is a member of the acrylamide family and is known for its ability to modulate various biological pathways. CDMPA has been shown to have a wide range of biochemical and physiological effects and is used extensively in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of CDMPA is not fully understood. However, it is believed to modulate various signaling pathways in cells by inhibiting the activity of certain enzymes. CDMPA has been shown to inhibit the activity of protein kinase C (PKC) and protein phosphatase 2A (PP2A), both of which play important roles in cellular signaling.
Biochemical and Physiological Effects:
CDMPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has anti-inflammatory properties. CDMPA has also been shown to modulate the activity of various enzymes, including PKC and PP2A, and is used to study the role of these enzymes in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CDMPA in laboratory experiments is its ability to modulate various biological pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using CDMPA is that its mechanism of action is not fully understood. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored using CDMPA. One area of research is the use of CDMPA as a potential anti-cancer agent. Another area of research is the use of CDMPA in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMPA and its potential use in other areas of scientific research.
Synthesemethoden
CDMPA can be synthesized using a variety of methods, including the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid with 4-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure CDMPA.
Wissenschaftliche Forschungsanwendungen
CDMPA has been extensively used in scientific research as a tool to study various biological pathways. It has been shown to modulate the activity of various enzymes, including protein kinases and phosphatases, and is used to study the role of these enzymes in various cellular processes. CDMPA has also been shown to have anti-inflammatory and anti-cancer properties and is used in research related to these areas.
Eigenschaften
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-9-5-13(11-17(16)23-2)6-10-18(21)20-12-14-3-7-15(19)8-4-14/h3-11H,12H2,1-2H3,(H,20,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHFKWDQJCAEOP-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)




![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)